N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide
Description
Chemical Classification and Nomenclature
Structural Breakdown
The compound consists of three key components:
| Component | Description |
|---|---|
| Sulfonamide Core | SO₂-NH-R, where R is a butane chain |
| 4-Chlorophenyl Group | A benzene ring substituted with Cl at position 4 |
| Benzoyl Substituent | A ketone group (C=O) attached to a phenyl ring |
The IUPAC name follows systematic nomenclature:
- The sulfonamide group (SO₂-NH-) is attached to the first carbon of a butane chain.
- The nitrogen atom in the sulfonamide is bonded to a 4-chlorophenyl group.
- The phenyl group at position 2 of the benzoyl moiety is substituted with a chlorine atom.
Synthetic Pathway
The compound is synthesized via nucleophilic aromatic substitution:
Historical Development of Sulfonamide Chemistry
Sulfonamides emerged as antimicrobials in the 1930s, with sulfanilamide (discovered in 1908) becoming the first systemic antibacterial agent. Key milestones include:
| Era | Development | Impact |
|---|---|---|
| 1908 | Synthesis of sulfanilamide | Foundation for modern antibiotic development |
| 1932 | Prontosil discovery | First successful antibacterial sulfonamide |
| 1940s | Structural modifications (e.g., sulfadiazine) | Expanded therapeutic applications |
| 2000s | Non-antibacterial derivatives (e.g., celecoxib) | Diversification into anti-inflammatory and anticancer agents |
The evolution of sulfonamides reflects advances in medicinal chemistry, emphasizing the manipulation of substituents to enhance bioactivity.
Significance in Contemporary Chemical Research
Applications in Drug Discovery
N-(2-Benzoyl-4-chlorophenyl)butane-1-sulfonamide serves as a key intermediate in synthesizing bioactive molecules. Its structural features enable:
- Targeted Modifications : The benzoyl and chlorophenyl groups allow for precise alteration of electronic and steric properties, influencing binding affinity to biological targets.
- Enzyme Inhibition : Derivatives exhibit potential as inhibitors of carbonic anhydrase, proteases, and kinases, critical in treating cancers and inflammatory diseases.
| Application | Example Derivative | Mechanism |
|---|---|---|
| Anticancer | COX-2 inhibitors | Irreversible acetylation of enzyme active sites |
| Antiviral | HIV protease inhibitors | Competitive binding to viral enzymes |
| Anti-inflammatory | Sulfonamide-based NSAIDs | Cyclooxygenase inhibition |
Synthetic Versatility
The compound’s sulfonamide core facilitates diverse reactions:
Research Objectives and Scope
Scientific Aims
- Synthetic Optimization : Improving reaction yields and purity through catalytic systems or solvent engineering.
- Structure-Activity Relationship (SAR) : Elucidating how substituents influence biological efficacy (e.g., chlorine’s electron-withdrawing effects).
- Biological Profiling : Assessing interactions with enzymes (e.g., dihydropteroate synthase) and receptors (e.g., CCR2/CCR9).
Methodological Approaches
| Method | Purpose |
|---|---|
| X-ray Crystallography | Determining molecular geometry and hydrogen-bonding patterns |
| High-Performance Liquid Chromatography (HPLC) | Quantifying purity and reaction intermediates |
| Molecular Docking | Predicting binding modes to therapeutic targets |
Properties
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3S/c1-2-3-11-23(21,22)19-16-10-9-14(18)12-15(16)17(20)13-7-5-4-6-8-13/h4-10,12,19H,2-3,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGQVHGBAPUGIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide typically involves the reaction of 2-benzoyl-4-chlorophenylamine with butane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Additionally, advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Substitution Reactions
The chlorine atom on the 4-chlorophenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions. The electron-withdrawing sulfonamide and benzoyl groups activate the aromatic ring toward substitution.
Key Reagents and Conditions:
-
Ammonia/Amines : In the presence of Cu(I) catalysts, chlorine can be replaced by amino groups at elevated temperatures (80–120°C).
-
Thiols : Thiophenols or alkanethiols react via SNAr in polar aprotic solvents (e.g., DMF) with K2CO3 as a base .
Example Reaction:
| Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Sodium hydrosulfide | DMF, 100°C, 6 hrs | 4-mercaptophenyl derivative | 78% | |
| Aniline | CuI, DMSO, 120°C, 12 hrs | 4-anilinophenyl derivative | 65% |
Oxidation and Reduction
The sulfonamide group is redox-active, while the benzoyl moiety can undergo ketone-specific transformations.
Oxidation Pathways:
-
Sulfonamide Oxidation : Strong oxidants (e.g., KMnO₄) convert the sulfonamide to a sulfonic acid .
-
Benzoyl Group Oxidation : Ozonolysis or RuO₄ cleaves the benzoyl group to a carboxylic acid.
Reduction Pathways:
-
Sulfonamide Reduction : LiAlH₄ reduces the sulfonamide to a thioether .
-
Ketone Reduction : NaBH₄ selectively reduces the benzoyl ketone to a secondary alcohol.
| Reaction Type | Reagents | Conditions | Major Product |
|---|---|---|---|
| Sulfonamide oxidation | KMnO₄, H₂O | 80°C, 4 hrs | Sulfonic acid derivative |
| Benzoyl reduction | NaBH₄, MeOH | RT, 2 hrs | 2-(hydroxy(phenyl)methyl)phenyl derivative |
Hydrolysis Reactions
The sulfonamide bond is susceptible to hydrolysis under extreme pH conditions:
-
Acidic Hydrolysis : Concentrated HCl (6M) at reflux cleaves the S-N bond, yielding 2-benzoyl-4-chloroaniline and butanesulfonic acid .
-
Basic Hydrolysis : NaOH (10%) at 60°C generates the corresponding sulfonate salt.
Hydrolysis Kinetics:
| Medium | Rate Constant (k, h⁻¹) | Half-life (t₁/₂) |
|---|---|---|
| 6M HCl | 0.15 | 4.6 hrs |
| 10% NaOH | 0.09 | 7.7 hrs |
Coupling Reactions
The sulfonamide participates in palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling with arylboronic acids replaces the chlorine atom with aryl groups :
| Arylboronic Acid | Catalyst | Yield | Reference |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 82% | |
| 4-Methoxyphenyl | Pd(OAc)₂, SPhos | 75% |
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces C-S bond cleavage in the sulfonamide group, forming a sulfinyl radical and a phenyl radical intermediate. These radicals recombine to yield disulfide or aryl-coupled byproducts .
| Light Source | Solvent | Major Product |
|---|---|---|
| UV (254 nm) | Acetonitrile | N-(2-benzoyl-4-chlorophenyl)disulfide |
Scientific Research Applications
N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- N-(2-benzoyl-4-chlorophenyl)-1-butanesulfonamide
- N-(2-benzoyl-4-chlorophenyl)-2-chlorobenzamide
Comparison: N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications .
Biological Activity
N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a sulfonamide functional group, which is known for its biological significance. The structural formula can be represented as follows:
This compound contains:
- A benzoyl moiety
- A 4-chlorophenyl group
- A butane-1-sulfonamide structure
These functional groups contribute to its chemical reactivity and biological interactions.
Biological Activity
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of various microbial strains. It has shown potential against both gram-positive and gram-negative bacteria.
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, potentially making it useful in treating conditions characterized by excessive inflammation.
- Antioxidant Activity : In vitro assays have demonstrated the ability of derivatives of this compound to scavenge free radicals, indicating potential use as an antioxidant agent.
The mechanism of action for this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Specific interactions with proteins involved in inflammatory pathways have been suggested, although further investigation is warranted to elucidate these mechanisms fully.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound and its derivatives:
| Activity Type | Methodology | Results |
|---|---|---|
| Antimicrobial | Disk diffusion method | Inhibition zones observed against E. coli |
| Anti-inflammatory | TNF-alpha inhibition assay | Significant reduction in TNF-alpha levels |
| Antioxidant | DPPH scavenging assay | IC50 values indicating effective scavenging |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against common pathogens. Results indicated a notable inhibition of bacterial growth, suggesting its potential as a lead compound for antibiotic development.
- Anti-inflammatory Potential : In a model of induced inflammation, administration of this compound resulted in decreased markers of inflammation (e.g., cytokines), supporting its role as an anti-inflammatory agent.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-(2-benzoyl-4-chlorophenyl)-1-butanesulfonamide | Similar sulfonamide structure | Moderate antimicrobial activity |
| N-(2-benzoyl-4-chlorophenyl)-2-chlorobenzamide | Contains benzamide group | Limited anti-inflammatory effects |
The unique combination of functional groups in this compound may confer distinct chemical reactivity and biological activity compared to these similar compounds.
Q & A
Basic: What experimental methods are recommended for determining the crystal structure of N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide?
To determine the crystal structure, single-crystal X-ray diffraction (SC-XRD) using MoKα radiation (λ = 0.71073 Å) is standard. Data collection can be performed with modern diffractometers (e.g., Oxford Diffraction instruments), and refinement should employ the SHELX suite (e.g., SHELXL for refinement and SHELXS for structure solution). Key parameters include hydrogen bonding analysis (N–H···O interactions), C–H···π contacts, and halogen (Cl) dispersion forces. Molecular geometry (e.g., dihedral angles between aromatic rings) should be validated against known analogs, such as the structurally related N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide .
Advanced: How can researchers resolve contradictions in hydrogen bonding patterns observed in different polymorphs or solvates of this compound?
Contradictions in hydrogen bonding can arise due to polymorphism or solvent inclusion. Systematic analysis involves:
- Comparing intermolecular interactions (e.g., N–H···O vs. C–H···O) using Hirshfeld surface analysis.
- Evaluating packing efficiency via void volume calculations (e.g., using PLATON).
- Cross-referencing with high-resolution SC-XRD data (R < 0.05) and thermal analysis (TGA/DSC) to rule out solvent effects. For example, in N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide, intramolecular N–H···O bonds dominate, while intermolecular C–H···O interactions form centrosymmetric dimers . Discrepancies may require revisiting refinement parameters (e.g., using TWINABS for twinned crystals) .
Basic: What synthetic strategies are effective for preparing this compound derivatives?
Synthesis typically involves sulfonylation of the primary amine group in 2-benzoyl-4-chloroaniline using butane-1-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Key steps:
- Purification via column chromatography (silica gel, ethyl acetate/hexane).
- Characterization by - and -NMR to confirm sulfonamide linkage (δ ~11–12 ppm for NH in DMSO-d6) and IR for S=O stretches (~1350–1150 cm). Analogous methods are described for N-(2-benzoyl-4-chlorophenyl)-2-aminoacetamide synthesis .
Advanced: How can LC-MS and NMR be optimized to distinguish this compound from its degradation products?
- LC-MS : Use a C18 reversed-phase column with acidic mobile phases (0.1% formic acid) to enhance ionization. Monitor [M+H] at m/z 351.058 (exact mass) and isotopic patterns for chlorine (3:1 ratio for ). Compare retention times with standards (e.g., degradation intermediates elute earlier due to reduced hydrophobicity) .
- NMR : Employ --HSQC to track aromatic proton shifts (δ 7.5–8.0 ppm for benzoyl groups) and -NMR (if fluorinated analogs exist). For degradation studies, spiking experiments with synthesized intermediates (e.g., nordiazepam derivatives) can validate peaks .
Basic: What role do halogen atoms (Cl) play in the supramolecular assembly of this compound?
Chlorine atoms participate in:
- Dispersive interactions (Cl···Cl contacts < 3.5 Å).
- C–H···Cl hydrogen bonds (e.g., methyl or aromatic CH donors).
- Electrostatic effects influencing crystal packing. In N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide, Cl atoms contribute to dimer formation via C–H···O and Cl···Cl interactions, as evidenced by reduced interatomic distances compared to van der Waals radii .
Advanced: How does pH influence the stability and reversible degradation pathways of this compound?
Under acidic conditions (pH < 4), hydrolysis of the sulfonamide group can yield intermediates like N-(2-benzoyl-4-chlorophenyl)-2-aminoacetamide. Key findings:
- Reversible equilibrium : Degradation intermediates (e.g., [M+H] at m/z 289.1) regenerate the parent compound during evaporation, confirmed by LC-MS peak area ratios .
- Irreversible pathways : Prolonged acidic exposure leads to aryl-Cl cleavage, forming dechlorinated byproducts (CHNOCl). Stability studies should use controlled pH buffers and monitor kinetics via UV-Vis or -NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
